molecular formula C28H32N4O6 B11435186 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11435186
M. Wt: 520.6 g/mol
InChI Key: QDZUAXLDNGNETD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzodioxole moiety and a tetrahydroquinazoline core, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzodioxole moiety through cyclization reactions.
  • Construction of the tetrahydroquinazoline core via condensation reactions.
  • Introduction of the dipropylcarbamoyl and prop-2-en-1-yl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biological research, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE could be studied for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Medicine

In medicine, this compound might be investigated as a potential therapeutic agent. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinazoline derivatives, such as:

  • 4-Anilinoquinazolines
  • 2,4-Diaminoquinazolines
  • Quinazoline-2,4-diones

Uniqueness

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H32N4O6

Molecular Weight

520.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C28H32N4O6/c1-4-11-30(12-5-2)25(33)17-32-22-15-20(8-9-21(22)27(35)31(13-6-3)28(32)36)26(34)29-16-19-7-10-23-24(14-19)38-18-37-23/h6-10,14-15H,3-5,11-13,16-18H2,1-2H3,(H,29,34)

InChI Key

QDZUAXLDNGNETD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N(C1=O)CC=C

Origin of Product

United States

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